



Unveiling the Structure of Evofolin B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral data of **Evofolin B**, a natural product of interest in phytochemical and pharmacological research. The information is curated to support ongoing research and development efforts.

Core Compound Information

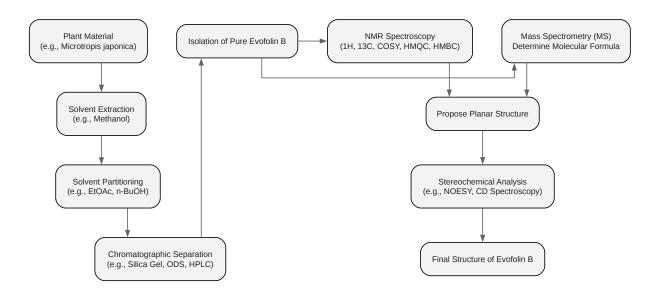
Evofolin B is a phenolic compound with the chemical formula C₁₇H₁₈O₆.[1][2] Its systematic IUPAC name is 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.[1][2] The stereoisomer, (-)-**Evofolin B**, has also been identified.[1] This compound has been isolated from plant sources including Microtropis japonica and Zanthoxylum ailanthoides.[1]

Identifier	Value	Reference
Molecular Formula	C17H18O6	[1][2]
IUPAC Name	3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one	[1][2]
Monoisotopic Mass	318.1103 g/mol	[1]
CAS Number	168254-96-4	[2]
Natural Sources	Microtropis japonica, Zanthoxylum ailanthoides	[1]



Structural Elucidation Workflow

The structural elucidation of **Evofolin B** involves a systematic process of isolation, purification, and spectroscopic analysis. The general workflow is outlined below.



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Figure 1: General workflow for the isolation and structure elucidation of **Evofolin B**.

Experimental Protocols

Detailed experimental protocols for the isolation and structural characterization of **Evofolin B** are crucial for reproducibility. The following outlines the typical methodologies employed.

- 1. Isolation and Purification:
- Plant Material Collection and Extraction: The branches of Microtropis japonica are collected, dried, and pulverized. The powdered material is then extracted with a solvent such as



methanol at room temperature. The resulting extract is concentrated under reduced pressure.

- Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.
- Chromatographic Separation: The bioactive fractions (typically the EtOAc and n-BuOH fractions) are subjected to a series of chromatographic techniques. This often begins with open column chromatography on silica gel or octadecylsilyl (ODS) silica gel. Further purification is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Evofolin B.

2. Spectroscopic Analysis:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule and subsequently its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the carbon-hydrogen framework of the molecule.
 - 1H NMR: Identifies the number and types of protons and their neighboring environments.
 - 13C NMR: Determines the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range protoncarbon correlations (HMBC), which are essential for assembling the final structure.
- Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the molecule, which is particularly important for distinguishing between enantiomers like (-)-Evofolin B.

Spectral Data



While the primary literature with detailed, publicly available spectral data tables for **Evofolin B** is not readily accessible, the structural characterization relies on the interpretation of the following key spectroscopic data:

Mass Spectrometry:

 The monoisotopic mass is reported as 318.1103 Da, which corresponds to the molecular formula C₁₇H₁₈O₆.[1]

¹³C NMR Spectroscopy:

 Analysis of the ¹³C NMR spectrum of related compounds from Microtropis japonica reveals characteristic signals for methoxy groups, aromatic carbons, and carbons of the propanone backbone.

¹H NMR Spectroscopy:

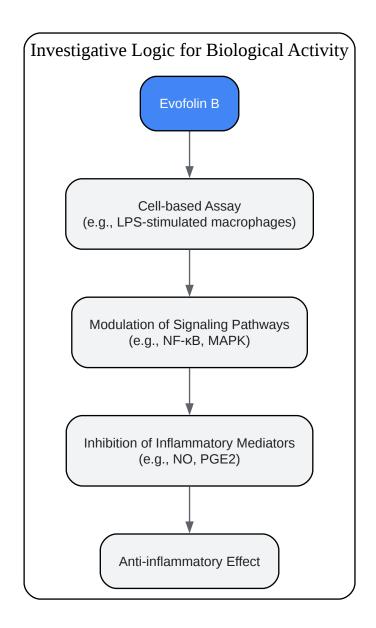
• The ¹H NMR spectrum would be expected to show signals corresponding to the methoxy protons, aromatic protons with splitting patterns indicative of their substitution on the benzene rings, and protons of the 3-hydroxy-1-propan-1-one side chain.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by **Evofolin B**. However, related phenylpropanoid compounds have been reported to exhibit anti-inflammatory activities.[3] These activities are often associated with the modulation of key inflammatory signaling pathways such as the NF-kB and MAPK pathways.

The logical relationship for investigating the potential anti-inflammatory mechanism of **Evofolin B** is depicted below.





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Figure 2: Logical flow for investigating the anti-inflammatory activity of Evofolin B.

Further research is warranted to elucidate the specific molecular targets and signaling pathways through which **Evofolin B** exerts its biological effects. This would provide a foundation for its potential development as a therapeutic agent.

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References

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